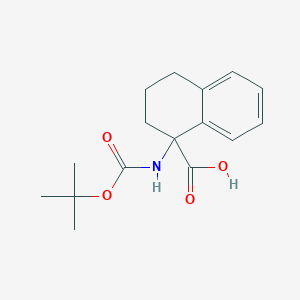

1-(Boc-氨基)-1,2,3,4-四氢萘-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid” is a compound that involves the Boc (tert-butyl carbamate) protective group . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . The Boc group is stable towards most nucleophiles and bases . It is used in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Molecular Structure Analysis

The 3D structure of Boc-compounds was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed .Chemical Reactions Analysis

Boc-protected amines and amino acids are highly reactive with nucleophiles, producing only carbon dioxide as a by-product . This feature has highlighted their usefulness in creating amide bonds . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .科学研究应用

1. Aqueous Microwave-Assisted Solid-Phase Synthesis

- Summary of Application : This method involves the use of Boc-amino acid nanoparticles for water-based microwave-assisted solid-phase synthesis . It’s an organic solvent-free, environmentally friendly method for peptide synthesis .

- Methods of Application : The microwave irradiation allows rapid solid-phase reaction of nanoparticle reactants on the resin in water . This method was used to synthesize Leu-enkephalin, Tyr-Gly-Gly-Phe-Leu-OH, and a difficult sequence model peptide, Val-Ala-Val-Ala-Gly-OH .

- Results or Outcomes : The method was successful in synthesizing the mentioned peptides using a water-based protocol with Boc-amino acid nanoparticles .

2. Dual Protection of Amino Functions

- Summary of Application : This application involves the dual protection of amino functions using Boc-groups . It’s used in the synthesis of multifunctional targets where amino functions often occur .

- Methods of Application : The process involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Results or Outcomes : The review highlights cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

3. BOC Protection of Amines

- Summary of Application : This is a simple and green protocol for a catalyst and solvent-free BOC protection of amines . It’s highly efficient, eco-friendly, chemoselective, with excellent yields and easy product isolation .

- Methods of Application : The details of the method are not provided in the source .

- Results or Outcomes : The methodology is reported to be highly efficient and eco-friendly .

4. N-tert-butyloxycarbonylation of Amines

- Summary of Application : This is a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

- Methods of Application : The process is conducted in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

- Results or Outcomes : The method is reported to be highly efficient and eco-friendly .

5. BOC Protection of Amino Groups

- Summary of Application : This application involves the formation of Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

- Methods of Application : Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

- Results or Outcomes : The Boc group is stable and allows for an orthogonal protection strategy using a base-labile protection group such as Fmoc .

6. N-tert-butyloxycarbonylation of Amines

- Summary of Application : This is a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

- Methods of Application : The process is conducted in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

- Results or Outcomes : The method is reported to be highly efficient and eco-friendly .

7. Protection of Amino Groups

- Summary of Application : This application involves the formation of Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

- Methods of Application : Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

- Results or Outcomes : The Boc group allows for an orthogonal protection strategy using a base-labile protection group such as Fmoc .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

The use of Boc-protected amines and amino acids continues to play an important role in the field of peptide synthesis . More recently, Boc is ranked as “one of the most commonly used protective groups for amines” . Future research may focus on developing more efficient and eco-friendly methods for Boc-protection .

属性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-naphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(13(18)19)10-6-8-11-7-4-5-9-12(11)16/h4-5,7,9H,6,8,10H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXQUKSKLXESDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)

![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)